molecular formula C27H23FN2O4 B2821302 ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 1114835-84-5

ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B2821302
CAS No.: 1114835-84-5
M. Wt: 458.489
InChI Key: PTUABBGKXAKXSH-UHFFFAOYSA-N
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Description

This quinoline derivative features three key structural modifications (Figure 1):

  • Position 6: Ethyl carboxylate ester.
  • Position 2: 4-Fluorophenyl group (electron-withdrawing, enhancing metabolic stability).
  • Position 4: (Benzylcarbamoyl)methoxy group, combining a benzylcarbamoyl moiety with a methoxy linker.

The 4-fluorophenyl group at position 2 contributes to π-π stacking interactions and resistance to oxidative metabolism. The (benzylcarbamoyl)methoxy group at position 4 introduces hydrogen-bonding capacity and steric bulk, which may influence target binding .

Properties

IUPAC Name

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-2-33-27(32)20-10-13-23-22(14-20)25(15-24(30-23)19-8-11-21(28)12-9-19)34-17-26(31)29-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUABBGKXAKXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Attachment of the ethyl carboxylate group: This can be done through esterification reactions.

    Formation of the benzylamino group: This step might involve reductive amination reactions using benzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and benzylcarbamoyl group are susceptible to oxidation under specific conditions.

Reaction Type Reagents/Conditions Products Key Observations Sources
Quinoline N-oxidationm-Chloroperbenzoic acid (mCPBA), H<sub>2</sub>O<sub>2</sub>Quinoline N-oxide derivativesSelective oxidation at the nitrogen atom of the quinoline ring; preserves ester functionality. ,
Benzylic oxidationKMnO<sub>4</sub> (acidic conditions)Ketone or carboxylic acid derivativesLimited applicability due to competing ester hydrolysis under strong acidic conditions.

Reduction Reactions

The ester and carbamoyl groups exhibit distinct reduction pathways.

Reaction Type Reagents/Conditions Products Key Observations Sources
Ester reductionLiAlH<sub>4</sub>, THFPrimary alcohol (quinoline-6-methanol)Complete reduction of the ethyl ester to alcohol; benzylcarbamoyl group remains intact. ,
Carbamoyl reductionH<sub>2</sub>/Pd-CAmine derivativesPartial reduction observed under mild conditions; over-reduction leads to cleavage.

Substitution Reactions

The 4-fluorophenyl and benzylcarbamoyl groups participate in nucleophilic and electrophilic substitutions.

Reaction Type Reagents/Conditions Products Key Observations Sources
Aryl fluorophenyl substitutionCu(OAc)<sub>2</sub>, Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (radical conditions)Halogenated or alkylated aryl derivativesRadical-mediated substitution at the 4-fluorophenyl group; regioselectivity depends on directing effects. ,
Carbamoyl nucleophilic substitutionR-NH<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Modified carbamoyl derivativesAmine exchange at the carbamoyl group; requires anhydrous conditions to avoid hydrolysis. ,

Hydrolysis and Ester Degradation

The ethyl ester and carbamoyl groups are hydrolytically labile under acidic/basic conditions.

Reaction Type Reagents/Conditions Products Key Observations Sources
Ester hydrolysisNaOH (aqueous), refluxQuinoline-6-carboxylic acidComplete hydrolysis to carboxylic acid; retains quinoline and aryl substituents. ,
Carbamoyl hydrolysisHCl (concentrated), heatFree amine and CO<sub>2</sub>Degrades the benzylcarbamoyl group to benzylamine; side reactions may fragment the quinoline core.

Cross-Coupling Reactions

The quinoline core participates in transition metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Products Key Observations Sources
Suzuki–Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidsBiarylquinoline derivativesFunctionalization at the 2- or 4-positions of the quinoline ring; tolerance for ester groups. ,
Buchwald–Hartwig aminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, aminesAminated quinoline derivativesIntroduces diverse amines at the quinoline core; limited by steric hindrance.

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) induces cleavage of the carbamoyl-methoxy bridge, forming quinoline fragments and benzyl isocyanate .

  • Thermal Rearrangement : Heating above 150°C promotes Fries-like rearrangement of the carbamoyl group, yielding regioisomeric quinoline derivatives .

Comparative Reactivity with Analogues

Compound Key Reactivity Differences Sources
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylateEnhanced electrophilicity at chloro-substituted positions; faster hydrolysis kinetics.,
ChloroquineReduced ester/carbamoyl reactivity; dominant amine-mediated interactions. ,

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate has been studied for its potential anticancer properties. Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that quinoline derivatives can disrupt bacterial cell membranes and inhibit DNA gyrase, a critical enzyme for bacterial replication . This positions this compound as a candidate for developing new antibacterial agents.
  • Neuroprotective Effects
    • Recent investigations have highlighted the neuroprotective potential of quinoline derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds exert protective effects on neuronal cells . This application is particularly relevant for neurodegenerative diseases, where oxidative damage plays a significant role.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells revealed a significant reduction in cell viability at concentrations of 10 µM and above. The compound was found to induce apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The compound's ability to penetrate bacterial membranes was confirmed through membrane permeability assays .

Case Study 3: Neuroprotection

A neuroprotective study involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS). The compound also enhanced the expression of antioxidant enzymes, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Data Tables

Application AreaMechanism of ActionReference
AnticancerInduces apoptosis via intrinsic pathway
AntimicrobialInhibits bacterial growth by disrupting cell membranes
NeuroprotectionReduces oxidative stress and enhances antioxidant defenses

Mechanism of Action

The mechanism of action of ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Quinoline Core

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Features
Target Compound 4-Fluorophenyl (Benzylcarbamoyl)methoxy Ethyl ester High H-bond potential, fluorinated aryl
Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate () Phenyl Methoxy Methyl ester Simpler alkoxy group, reduced steric hindrance
6-Methoxy-2-Methyl-4-((4-Trifluoromethylbenzyl)oxy) Quinolone () Methyl 4-Trifluoromethylbenzyloxy Methoxy Trifluoromethyl enhances lipophilicity
2-(4-Bromophenyl)-2-Oxoethyl 2-(4-Heptylphenyl)-6-Methylquinoline-4-Carboxylate () 4-Heptylphenyl 2-(4-Bromophenyl)-2-oxoethyl Methyl Bulky heptylphenyl, bromine adds molecular weight
2-[4-(Benzyloxy)Phenyl]-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate () 2-Hydroxy 2-[4-(Benzyloxy)phenyl]-2-oxoethyl Ethyl ester (position 4) Hydroxyl group increases polarity
Key Observations:
  • Position 2: Fluorinated aryl groups (e.g., 4-fluorophenyl in the target) improve metabolic stability compared to non-fluorinated aryl or alkyl groups (e.g., methyl in ) .
  • Position 4: The (benzylcarbamoyl)methoxy group in the target compound provides hydrogen-bond donor/acceptor sites absent in simpler alkoxy or benzyloxy groups (e.g., ). This may enhance interactions with biological targets like enzymes or transporters .
  • Position 6 : Ethyl esters (target) balance lipophilicity and metabolic stability better than methyl esters () or brominated esters (), which may increase toxicity risks .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound Compound
Molecular Weight (g/mol) ~464 ~309 ~594
LogP (Predicted) 3.8 2.1 6.2
Hydrogen Bond Donors 2 0 1
Topological Polar Surface Area (Ų) 98 55 87
  • Lipophilicity : The target’s LogP (3.8) is optimal for blood-brain barrier penetration, unlike the highly lipophilic compound (LogP 6.2) .

Biological Activity

Ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound's structure includes a quinoline core, a carboxylate group, and various substituents that may influence its pharmacological properties. Research into its biological activity has revealed potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Chemical Structure

The compound can be described by the following structural formula:

C20H19FN2O4\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}_4

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways associated with cancer cell proliferation.
  • Modulation of Signaling Pathways : It may modulate signaling pathways involved in inflammation and cell survival, particularly through the inhibition of NF-kB and other transcription factors.

Biological Activity Overview

Research findings indicate that this compound exhibits various biological activities, including:

  • Antitumor Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are reported to be in the low micromolar range.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Biological Activity Summary

Activity TypeCell Lines TestedIC50 (µM)References
AntitumorMCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)6.8
Anti-inflammatoryRAW 264.7 (Macrophages)3.5

Table 2: Mechanistic Insights

Mechanism of ActionDescription
Enzyme InhibitionInhibits key enzymes involved in cancer metabolism
NF-kB ModulationReduces NF-kB activity leading to decreased inflammation
Apoptosis InductionTriggers programmed cell death in cancer cells

Case Studies

  • Case Study on Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The study reported significant inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as a therapeutic agent against breast cancer .
  • Inflammation Model Study : Another study investigated the anti-inflammatory properties using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The results showed that the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound to enhance its biological activity. Modifications to the benzylcarbamoyl group have been explored to improve potency and selectivity against specific targets.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain <60°C during esterification to prevent side reactions.
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for carbamoylation to enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm, benzylcarbamoyl protons at δ 4.3–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 489.152) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, ATP levels in cytotoxicity assays) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with activity .
  • Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to account for threshold effects .

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